1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Overview
Description
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a heterocyclic compound belonging to the quinoline family
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The compound acts as a heterocyclic enol containing a Michael acceptor . It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This interaction with its targets leads to various changes at the molecular level, which can influence the overall biological activity of the compound.
Biochemical Pathways
The compound is involved in multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are known for their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity . The compound, along with aldehyde derivatives, amine derivatives, and isocyanides, leads readily and efficiently to heterocyclic enamines .
Result of Action
The result of the compound’s action is the efficient production of heterocyclic enamines . These structures are biologically active and can be used in the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .
Action Environment
The action, efficacy, and stability of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can be influenced by various environmental factors. These include the pH of the environment, temperature, presence of other compounds, and specific conditions of the reaction environment. For instance, in an acid medium, similar compounds are known to undergo specific reactions .
Preparation Methods
The synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-component reactions. One common method is the Ugi-type multicomponent condensation, which includes the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with aldehyde derivatives, amine derivatives, and isocyanides . This process is efficient and leads to the formation of heterocyclic enamines. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, considering factors such as cost, time, and environmental impact .
Chemical Reactions Analysis
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The presence of functional groups allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new pharmaceuticals and studying enzyme interactions.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can be compared with other quinoline derivatives such as:
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar in structure but lacks the ethyl group, affecting its reactivity and applications.
1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains different substituents, leading to variations in biological activity and chemical properties
Properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-8-6-4-3-5-7(8)10(16)9(12(15)18)11(17)14-13/h3-6,16H,2,13H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJDQVHRRKWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225669 | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74693-62-2 | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074693622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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